

4-Bromo-2-(methylsulfonyl)benzaldehyde

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-2-(methylsulfonyl)benzaldehyde
Cat. No.:	B1271991

[Get Quote](#)

Technical Guide: 4-Bromo-2-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

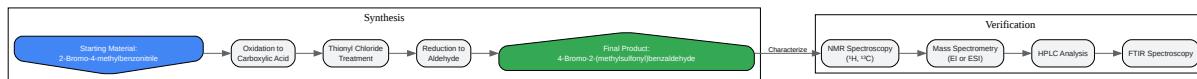
This technical guide provides a comprehensive overview of **4-Bromo-2-(methylsulfonyl)benzaldehyde**, a key intermediate in organic synthesis. This document details its physicochemical properties, provides hypothetical experimental protocols for its synthesis and analysis, and outlines a logical workflow for its characterization.

Core Compound Data

4-Bromo-2-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde containing a bromine atom and a methylsulfonyl group. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

A summary of its key quantitative data is presented below:

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ BrO ₃ S	[1][2][3]
Molecular Weight	263.11 g/mol	[1][2][3][4]
CAS Number	849035-77-4	[1][2]
Melting Point	108-110°C (decomposes)	[5]
Appearance	White to yellow solid (presumed)	
Hazard	Irritant	[5]


Hypothetical Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **4-Bromo-2-(methylsulfonyl)benzaldehyde** are not readily available in the searched literature, the following sections provide robust, hypothetical procedures based on established methods for structurally related compounds. These protocols are intended for informational purposes and should be adapted and optimized by qualified researchers.

Synthesis of 4-Bromo-2-(methylsulfonyl)benzaldehyde

This hypothetical synthesis is adapted from procedures for related brominated and sulfonylated aromatic compounds. A potential synthetic route could involve the oxidation of a corresponding benzyl alcohol or the formylation of a suitable precursor. An alternative conceptual workflow is presented in the diagram below.

Logical Workflow for Synthesis and Verification

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis and subsequent analytical verification of **4-Bromo-2-(methylsulfonyl)benzaldehyde**.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from protocols for the analysis of other substituted benzaldehydes.

- Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m), and an autosampler.
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Procedure:
 - Prepare a stock solution of the synthesized compound in acetonitrile (1 mg/mL).
 - Create a series of dilutions for a calibration curve.
 - Inject 10 μ L of each standard and the sample solution.
 - Monitor the retention time and peak area to determine the purity of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Procedure:
 - Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

- Acquire ^1H and ^{13}C NMR spectra.
- Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

3. Mass Spectrometry for Molecular Weight Confirmation

- Instrumentation: A mass spectrometer, for instance, with an electrospray ionization (ESI) or electron ionization (EI) source.
- Procedure:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
 - Infuse the solution into the mass spectrometer.
 - Acquire the mass spectrum and look for the molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}]^{+\cdot}$ to confirm the molecular weight. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be observable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scbt.com [scbt.com]
- 3. 4-BROMO-2-(METHYLSULFONYL)BENZALDEHYDE [chemicalbook.com]
- 4. 4-bromo benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- To cite this document: BenchChem. [4-Bromo-2-(methylsulfonyl)benzaldehyde molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1271991#4-bromo-2-methylsulfonyl-benzaldehyde-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com